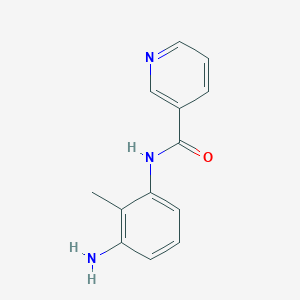

N-(3-氨基-2-甲基苯基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-Amino-2-methylphenyl)nicotinamide, also known as AMPN, is a derivative of nicotinamide (vitamin B3) and is found in a variety of foods, including meats, fish, eggs, and dairy products. It is a water-soluble vitamin and is essential for many biochemical reactions in the body. AMPN is also used in research to study the biological effects of nicotinamide on various physiological processes.

科学研究应用

酶活性和遗传多态性

- 人类肝酶活性: 烟酰胺N-甲基转移酶(NNMT)是一种酶,催化烟酰胺和其他吡啶的N-甲基化,对药物和异物毒性具有影响。人类肝脏中的NNMT酶活性可能受到遗传多态性的影响,这可能在个体对药物和毒素的反应中发挥作用(Aksoy, Szumlanski, & Weinshilboum, 1994)。

癌细胞中的代谢效应

- 在细胞生物能量中的作用: 烟酰胺磷酸核糖转移酶(NAMPT)对将烟酰胺转化为烟酰胺腺嘌呤二核苷酸(NAD)至关重要,影响癌细胞的代谢途径。对NAMPT抑制剂FK866的研究揭示了人类癌细胞中代谢紊乱的见解,改变了氨基酸、嘌呤、嘧啶代谢、糖酵解等途径(Tolstikov et al., 2014)。

腐蚀抑制

- 轻钢腐蚀抑制: 烟酰胺衍生物,如N-(3-氨基-2-甲基苯基)烟酰胺,已被研究用于其在盐酸溶液中对轻钢的腐蚀抑制效果。这项研究突出了它们在工业应用中保护金属免受腐蚀的潜力(Chakravarthy, Mohana, & Kumar, 2014)。

代谢调节和疾病治疗

- 营养代谢调节: NNMT在代谢调节中的作用,特别是在肝脏和脂肪组织中,具有重要意义。它影响葡萄糖和胆固醇代谢,其酶产物MNAM已被证实与小鼠体内较低的胆固醇和甘油三酯水平相关。这表明在代谢性疾病中可能存在潜在的治疗应用(Hong et al., 2015)。

细胞存活和分化

- 对干细胞研究的影响: 烟酰胺已被证明能促进人类多能干细胞的存活和分化。它作为一种激酶抑制剂,影响关键的细胞过程,并为干细胞应用和疾病治疗提供见解(Meng et al., 2018)。

作用机制

Target of Action

The primary target of N-(3-Amino-2-methylphenyl)nicotinamide is Nicotinamide N-Methyltransferase (NNMT) . NNMT is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification . Overexpression of NNMT has been described in various solid cancer tissues .

Biochemical Pathways

NNMT plays an important role in diverse biological processes by regulating methylation potential and the degradation of nicotinamide . Aberrant expression of NNMT has been implicated in multiple cancers, metabolic and liver diseases .

生化分析

Biochemical Properties

N-(3-Amino-2-methylphenyl)nicotinamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as succinate dehydrogenase, which is a key component of the respiratory enzyme complex in cells . This interaction can influence the oxidative coupling of succinate and the transfer of electrons from succinate to ubiquinone, thereby affecting cellular respiration and energy production. Additionally, N-(3-Amino-2-methylphenyl)nicotinamide may interact with other proteins involved in cellular signaling pathways, further influencing cellular functions.

Cellular Effects

N-(3-Amino-2-methylphenyl)nicotinamide has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with succinate dehydrogenase can lead to changes in cellular respiration, which in turn affects the overall energy metabolism of the cell . Furthermore, N-(3-Amino-2-methylphenyl)nicotinamide may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the expression of genes involved in critical cellular processes.

Molecular Mechanism

The molecular mechanism of action of N-(3-Amino-2-methylphenyl)nicotinamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By binding to succinate dehydrogenase, N-(3-Amino-2-methylphenyl)nicotinamide can inhibit its activity, leading to a decrease in cellular respiration and energy production . Additionally, this compound may activate or inhibit other enzymes and proteins involved in cellular signaling pathways, thereby modulating various cellular functions. Changes in gene expression can occur as a result of these interactions, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-Amino-2-methylphenyl)nicotinamide can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that N-(3-Amino-2-methylphenyl)nicotinamide can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cellular respiration and energy metabolism being particularly notable.

Dosage Effects in Animal Models

The effects of N-(3-Amino-2-methylphenyl)nicotinamide vary with different dosages in animal models. At lower doses, this compound may have beneficial effects on cellular respiration and energy metabolism, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired effects, and exceeding this threshold can result in negative outcomes. It is important to carefully determine the appropriate dosage to maximize the benefits and minimize the risks associated with N-(3-Amino-2-methylphenyl)nicotinamide.

Metabolic Pathways

N-(3-Amino-2-methylphenyl)nicotinamide is involved in various metabolic pathways, interacting with enzymes and cofactors that play critical roles in cellular metabolism. Its interaction with succinate dehydrogenase is a key aspect of its involvement in the respiratory enzyme complex, influencing the oxidative coupling of succinate and the transfer of electrons to ubiquinone . This interaction can affect metabolic flux and the levels of metabolites within the cell, further influencing cellular energy production and overall metabolism.

Transport and Distribution

The transport and distribution of N-(3-Amino-2-methylphenyl)nicotinamide within cells and tissues are crucial for its activity and function. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . The distribution of N-(3-Amino-2-methylphenyl)nicotinamide can affect its accumulation and efficacy, with certain tissues potentially exhibiting higher concentrations of the compound, leading to more pronounced effects.

Subcellular Localization

The subcellular localization of N-(3-Amino-2-methylphenyl)nicotinamide is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes. Understanding the subcellular localization of N-(3-Amino-2-methylphenyl)nicotinamide can provide insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

N-(3-amino-2-methylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-9-11(14)5-2-6-12(9)16-13(17)10-4-3-7-15-8-10/h2-8H,14H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQOMPJESVUDCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CN=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1367855.png)

![1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid](/img/structure/B1367857.png)

![1-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1367866.png)

![3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1367878.png)